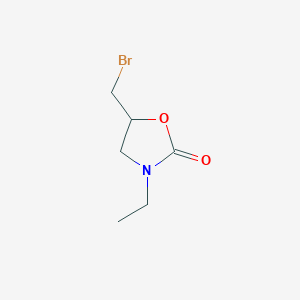
2,5-Dimethoxybenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethoxybenzenecarboximidamide, also known as DOBI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DOBI is a white crystalline powder with a molecular formula of C9H11N2O2 and a molecular weight of 181.2 g/mol. In
Aplicaciones Científicas De Investigación
2,5-Dimethoxybenzenecarboximidamide has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, 2,5-Dimethoxybenzenecarboximidamide has been found to possess significant antitumor activity against various cancer cell lines. 2,5-Dimethoxybenzenecarboximidamide has also been investigated for its potential as a photosensitizer for photodynamic therapy, which is a promising treatment for cancer. In material science, 2,5-Dimethoxybenzenecarboximidamide has been used as a building block for the synthesis of various functional materials, including metal-organic frameworks and porous organic polymers. 2,5-Dimethoxybenzenecarboximidamide has also been studied as a catalyst for various organic reactions, including the oxidation of alcohols and the synthesis of heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethoxybenzenecarboximidamide is not fully understood, but it is believed to be related to its ability to induce oxidative stress in cells. 2,5-Dimethoxybenzenecarboximidamide has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and cell death. 2,5-Dimethoxybenzenecarboximidamide has also been found to inhibit the activity of certain enzymes involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
2,5-Dimethoxybenzenecarboximidamide has been found to have significant biochemical and physiological effects in various cell types. In cancer cells, 2,5-Dimethoxybenzenecarboximidamide has been shown to induce apoptosis (programmed cell death) and inhibit cell proliferation. 2,5-Dimethoxybenzenecarboximidamide has also been found to decrease the expression of certain proteins involved in cancer cell survival and migration. In normal cells, 2,5-Dimethoxybenzenecarboximidamide has been found to have low toxicity and does not induce significant cell death or DNA damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,5-Dimethoxybenzenecarboximidamide has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and it is readily available from commercial sources. 2,5-Dimethoxybenzenecarboximidamide also has low toxicity in normal cells, making it a potential candidate for further development as an anticancer agent. However, there are also some limitations to the use of 2,5-Dimethoxybenzenecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have different effects in different cell types. 2,5-Dimethoxybenzenecarboximidamide is also not very water-soluble, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2,5-Dimethoxybenzenecarboximidamide. One potential direction is to further investigate its mechanism of action in cancer cells and normal cells. This could lead to the development of more effective and targeted anticancer therapies. Another direction is to explore its potential as a photosensitizer for photodynamic therapy. 2,5-Dimethoxybenzenecarboximidamide could also be further studied as a building block for the synthesis of functional materials and as a catalyst for organic reactions. Finally, further research could be conducted to optimize the synthesis method of 2,5-Dimethoxybenzenecarboximidamide and to improve its solubility and bioavailability.
In conclusion, 2,5-Dimethoxybenzenecarboximidamide is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2,5-Dimethoxybenzenecarboximidamide could lead to significant advancements in the fields of medicinal chemistry, material science, and catalysis.
Métodos De Síntesis
2,5-Dimethoxybenzenecarboximidamide can be synthesized by reacting 2,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction is carried out in methanol under reflux conditions, and the resulting product is purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
2,5-dimethoxybenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5H,1-2H3,(H3,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIPYOFWSRZGEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2776912.png)
![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2776913.png)





![[(Propan-2-yl)carbamoyl]methyl 4-aminobenzoate](/img/structure/B2776924.png)
![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)
![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)

![N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B2776933.png)